![molecular formula C20H21F2NOS2 B2881043 (2-((Difluoromethyl)thio)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 2034500-78-0](/img/structure/B2881043.png)
(2-((Difluoromethyl)thio)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Characterization of Thiazole and Thiophene Derivatives
- Novel compounds involving thiazole and thiophene rings, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been synthesized and characterized, demonstrating potential applications in molecular docking studies to understand antibacterial activity. The equilibrium geometry, vibrational wave numbers, and thermodynamic stability were investigated using density functional theory calculations (Shahana & Yardily, 2020).
Antibacterial Screening of Thiazolyl Pyrazole and Benzoxazole Derivatives
- Research into thiazolyl pyrazole and benzoxazole derivatives reveals their synthesis and characterization, followed by scanning for antibacterial activities. This indicates a pathway for developing compounds with potential antibacterial properties (Landage, Thube, & Karale, 2019).
Aza-Piancatelli Rearrangement for Synthesizing Benzo[b][1,4]thiazine Derivatives
- The In(OTf)3-catalyzed aza-Piancatelli rearrangement, followed by a Michael reaction, has been used to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives, highlighting a synthetic methodology that could be applicable to your compound for generating specific structural frameworks (Reddy et al., 2012).
Xanthine Oxidase Inhibition and Antioxidant Activities of Benzophenone Tagged Thiazolidinone Analogs
- A series of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides were synthesized and evaluated for their xanthine oxidase inhibition and antioxidant properties, demonstrating the potential pharmacological activities of compounds with complex structures involving thiazolidinone and benzophenone motifs (Ranganatha et al., 2014).
Mechanism of Action
The mechanism of action for this compound is not specified in the available resources.
properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NOS2/c1-14-6-2-3-7-15(14)17-10-11-23(12-13-25-17)19(24)16-8-4-5-9-18(16)26-20(21)22/h2-9,17,20H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABXNFZWFLQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)thio)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone |
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